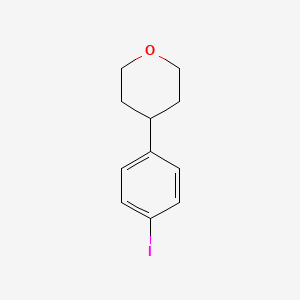
cis-Diisopropyl cyclohexane-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-Diisopropyl cyclohexane-1,2-dicarboxylate: is an organic compound with the molecular formula C14H24O4 It is a derivative of cyclohexane, where two carboxylate groups are attached to the 1 and 2 positions of the cyclohexane ring, and each carboxylate group is esterified with an isopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Diels-Alder Reaction: One common method for synthesizing cis-Diisopropyl cyclohexane-1,2-dicarboxylate involves a Diels-Alder reaction between a diene and a dienophile. This reaction typically requires elevated temperatures and a suitable catalyst to proceed efficiently.
Hydrogenation: Another method involves the hydrogenation of diisopropyl phthalate to convert the aromatic ring into a cyclohexane ring.
Industrial Production Methods: Industrial production of this compound often involves large-scale hydrogenation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions allows for efficient production at an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: cis-Diisopropyl cyclohexane-1,2-dicarboxylate can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of diacids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of alcohols or other reduced products.
Substitution: The ester groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkoxides and amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkoxides, amines, elevated temperatures, and solvents like tetrahydrofuran (THF).
Major Products Formed:
Oxidation: Diacids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Ester derivatives, amides.
Wissenschaftliche Forschungsanwendungen
cis-Diisopropyl cyclohexane-1,2-dicarboxylate has several applications in scientific research:
Materials Science: It is used as a plasticizer in the production of flexible plastics, enhancing their mechanical properties and durability.
Organic Synthesis: This compound serves as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Researchers use this compound to study enzyme-catalyzed reactions and metabolic pathways involving ester hydrolysis.
Industrial Applications: It is employed in the manufacture of coatings, adhesives, and sealants due to its chemical stability and compatibility with other materials.
Wirkmechanismus
The mechanism of action of cis-Diisopropyl cyclohexane-1,2-dicarboxylate primarily involves its interaction with enzymes and other biological molecules. The ester groups in the compound can be hydrolyzed by esterases, leading to the formation of diacids and alcohols. These hydrolysis products can further participate in various metabolic pathways, influencing cellular processes and biochemical reactions .
Vergleich Mit ähnlichen Verbindungen
Diisononyl cyclohexane-1,2-dicarboxylate (DINCH): Similar in structure but with longer alkyl chains, used as a plasticizer.
Diisooctyl cyclohexane-1,2-dicarboxylate: Another plasticizer with slightly different alkyl groups, offering different mechanical properties.
Diethyl phthalate: A phthalate ester used as a plasticizer, but with a different aromatic ring structure.
Uniqueness: cis-Diisopropyl cyclohexane-1,2-dicarboxylate is unique due to its specific ester groups and cyclohexane ring structure, which confer distinct chemical and physical properties. Its relatively short alkyl chains compared to other plasticizers like DINCH result in different solubility and compatibility characteristics, making it suitable for specific applications where other plasticizers may not perform as well .
Eigenschaften
Molekularformel |
C14H24O4 |
|---|---|
Molekulargewicht |
256.34 g/mol |
IUPAC-Name |
dipropan-2-yl (1S,2R)-cyclohexane-1,2-dicarboxylate |
InChI |
InChI=1S/C14H24O4/c1-9(2)17-13(15)11-7-5-6-8-12(11)14(16)18-10(3)4/h9-12H,5-8H2,1-4H3/t11-,12+ |
InChI-Schlüssel |
HFVJRYILMUSLFV-TXEJJXNPSA-N |
Isomerische SMILES |
CC(C)OC(=O)[C@@H]1CCCC[C@@H]1C(=O)OC(C)C |
Kanonische SMILES |
CC(C)OC(=O)C1CCCCC1C(=O)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















